5-(Chloromethyl)-2,2,6-trimethylheptane

Catalog No.
S14091351
CAS No.
M.F
C11H23Cl
M. Wt
190.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Chloromethyl)-2,2,6-trimethylheptane

Product Name

5-(Chloromethyl)-2,2,6-trimethylheptane

IUPAC Name

5-(chloromethyl)-2,2,6-trimethylheptane

Molecular Formula

C11H23Cl

Molecular Weight

190.75 g/mol

InChI

InChI=1S/C11H23Cl/c1-9(2)10(8-12)6-7-11(3,4)5/h9-10H,6-8H2,1-5H3

InChI Key

ADCIKAGSAFWHJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(C)(C)C)CCl

5-(Chloromethyl)-2,2,6-trimethylheptane is an organic compound characterized by its branched alkane structure. It features a chloromethyl group (-CH2Cl) attached to the carbon chain of 2,2,6-trimethylheptane, which consists of a heptane backbone with three methyl groups at the 2 and 6 positions. The molecular formula for this compound is C10H21ClC_{10}H_{21}Cl, and its systematic name reflects its unique structure, indicating both the presence of chlorine and the specific arrangement of carbon atoms.

Typical for alkyl halides. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles through mechanisms such as SN1S_N1 or SN2S_N2 reactions, depending on the conditions and the nucleophile's strength.
  • Elimination Reactions: Under strong bases, it can undergo elimination to form alkenes by removing the chloromethyl group and a hydrogen atom from an adjacent carbon.
  • Rearrangement Reactions: The compound may also participate in rearrangement reactions under certain conditions, leading to the formation of different isomers.

While specific biological activity data for 5-(Chloromethyl)-2,2,6-trimethylheptane is limited, compounds with similar structures often exhibit various biological properties. Alkyl halides can show antimicrobial activity or serve as intermediates in the synthesis of biologically active molecules. Further research is needed to elucidate any specific pharmacological effects or toxicity associated with this compound.

The synthesis of 5-(Chloromethyl)-2,2,6-trimethylheptane can be achieved through several methods:

  • Alkylation of 2,2,6-trimethylheptane: This involves reacting 2,2,6-trimethylheptane with chloromethyl methyl ether or chloromethyl chloride under appropriate conditions to introduce the chloromethyl group.
  • Radical Chlorination: This method utilizes chlorine gas or chlorine sources in the presence of UV light to selectively chlorinate the methyl group at position 5.
  • Electrophilic Substitution: Chloromethylation can also be performed using reagents such as formaldehyde and hydrochloric acid in a suitable solvent.

5-(Chloromethyl)-2,2,6-trimethylheptane finds potential applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Similar compounds are often explored for their potential therapeutic applications.
  • Chemical Manufacturing: It may be used in the production of specialty chemicals or as a reagent in various chemical processes.

Several compounds share structural similarities with 5-(Chloromethyl)-2,2,6-trimethylheptane. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-(Chloromethyl)-3-methylpentaneChloromethyl group on a branched pentaneMore branched than 5-(Chloromethyl)-2,2,6-trimethylheptane
3-Bromo-3-methylpentaneBromine instead of chlorine at the same positionHalogen substitution affects reactivity
4-Chloro-4-methylpentaneChlorine at a different position on a pentane backboneDifferent branching leads to distinct chemical properties
3-Methyl-3-chlorohexaneChlorine on a hexane chainLonger carbon chain compared to the target compound

These compounds illustrate variations in halogen placement and carbon chain length that influence their chemical behavior and potential applications.

XLogP3

5

Exact Mass

190.1488284 g/mol

Monoisotopic Mass

190.1488284 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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